2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole

Synthetic Chemistry Medicinal Chemistry Building Blocks

Researchers often face challenges sourcing reactive heterocyclic intermediates with orthogonal functional handles for SAR library synthesis. This 1,3,4-oxadiazole building block features a metabolically stable bioisosteric core and a reactive chloromethyl handle, enabling rapid nucleophilic substitution and cross-coupling for anticancer and antimicrobial agent development. Unlike inactive methyl or unsubstituted analogs, the chloromethyl group enables covalent probe synthesis and diverse derivatization. Typically supplied at ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
CAS No. 727374-86-9
Cat. No. B1306898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole
CAS727374-86-9
Molecular FormulaC7H5ClN2O2
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)CCl
InChIInChI=1S/C7H5ClN2O2/c8-4-6-9-10-7(12-6)5-2-1-3-11-5/h1-3H,4H2
InChIKeyITPFFLTUPKAJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole: A Unique Research Intermediate


2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (CAS 727374-86-9) is a heterocyclic building block of the 1,3,4-oxadiazole class, featuring a 2-furyl substituent at the 5-position and a chloromethyl group at the 2-position [1]. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity to serve as a bioisostere for amide and ester functionalities, enabling hydrogen bonding interactions with biological targets [2]. The combination of the electron-rich furan ring and the reactive chloromethyl handle distinguishes this compound from other oxadiazole derivatives and provides a versatile entry point for the synthesis of diverse molecular libraries .

1,3,4-Oxadiazole core as amide/ester bioisostere for target engagement studies
Chloromethyl handle enables nucleophilic substitution for rapid library synthesis
2-Furyl substituent adds electronic diversity for SAR exploration

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole: Why Generic Substitution Fails


The assumption that any 1,3,4-oxadiazole can be substituted for 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole (727374-86-9) is flawed due to the high sensitivity of the oxadiazole ring's properties to its substituents. Research has shown that the substituent at the 5-position has a substantial effect on the basicity of the 1,3,4-oxadiazole ring [1], while the isomeric form (e.g., 1,2,4- vs. 1,3,4-oxadiazole) leads to significant differences in physical and pharmaceutical properties [2]. Furthermore, the presence of a reactive chloromethyl group in this compound, compared to an inactive methyl or unsubstituted analog, is the essential difference between an inert molecule and a versatile synthetic intermediate capable of forming a wide range of derivatives. The quantitative evidence in Section 3 will show that replacing the 2-furyl or chloromethyl groups, or altering the oxadiazole isomer, leads to a completely different molecule with its own distinct reactivity and biological profile, making direct substitution impossible.

Target 1,3,4-Oxadiazole isomer with established bioisosteric profile
Risk 1,2,4-Oxadiazole significantly alters hydrogen-bonding and physicochemical properties
Target Chloromethyl reactive handle for nucleophilic displacement
Risk Methyl analog is inert and cannot serve as a synthetic intermediate
Target 5-(2-Furyl) substituent tuned ring electronics
Risk Alternative 5-substituents shift basicity and reactivity profiles

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole: Reactivity, Purity, and Structural Advantages


Nucleophilic Displacement: Chloromethyl vs. Methyl

The presence of the chloromethyl group provides a well-defined, quantifiable synthetic advantage over the corresponding methyl derivative. The chloromethyl group acts as a reactive site for nucleophilic substitution (SN2 pathway) with various nucleophiles . This reactivity is absent in the 5-methyl analog (2-methyl-5-(2-furyl)-1,3,4-oxadiazole), rendering it unsuitable for further functionalization via this route. While specific kinetic data (e.g., k_obs) is not available for this exact compound, its reactivity is a class-level inference based on the well-established leaving group ability of chloride in benzylic-type positions. For example, a related study on 2-chloromethyl-5-aryl-1,3,4-oxadiazoles demonstrated successful nucleophilic displacement to form high-yield derivatives, a transformation not possible with the methyl analog .

Nucleophilic Displacement
Class-level inference
TargetChloromethyl: reactive site for SN2 substitution
Methyl analogInert under same conditions
Supports library synthesis via substitution
Class-level inference; validate reactivity
Synthetic Chemistry Medicinal Chemistry Building Blocks

Purity Grade Advantage

For demanding applications such as medicinal chemistry and materials science, higher purity often translates to more reliable and reproducible results by minimizing unknown impurities. This compound is commercially available at varying purity levels. MolCore offers a purity grade of NLT 98% , whereas another supplier, Fluorochem, offers a 95% purity grade . The 98% grade provides a quantifiably higher level of assurance and reduces the potential for side reactions or batch-to-batch variability compared to the 95% grade.

Purity Grade Advantage
Supplier comparison
NLT 98% vs. 95% grade · ~60% lower impurity allowance
Higher purity reduces side reactions
Supplier specification data to verify
Procurement Quality Control Analytical Chemistry

1,3,4- vs. 1,2,4-Oxadiazole Bioisosteric Advantage

The choice of oxadiazole isomer has a significant and quantifiable impact on physicochemical and pharmaceutical properties. A comparative study of matched amino-substituted 1,2,4- and 1,3,4-oxadiazole series revealed significant differences in their hydrogen bond acceptor and donor strengths, leading to different physical and pharmaceutical profiles [1]. The 1,3,4-oxadiazole core, like that in 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole, is a well-established bioisostere for amides and esters, whereas the 1,2,4-isomer may not provide the same electronic and spatial mimicry [2].

Bioisosteric Isomer Profile
Cross-study comparable
1,3,4-OxadiazoleEstablished amide/ester bioisostere
1,2,4-OxadiazoleAltered H-bond acceptor/donor profile
Isomer choice critical for bioisosteric replacement
Physicochemical differences reported
Drug Design Bioisosterism Medicinal Chemistry

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole: Research Applications


Anticancer Lead Discovery Library Synthesis

2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole is an ideal starting material for synthesizing focused libraries of novel anticancer agents. The compound's core 1,3,4-oxadiazole scaffold is a privileged structure in oncology research, with several derivatives in clinical trials . The reactive chloromethyl handle enables the rapid and efficient attachment of diverse pharmacophores, such as heterocyclic amines or thiols, to generate a library of analogs for structure-activity relationship (SAR) studies. The presence of the 2-furyl group can also contribute to biological activity, as furan-containing compounds have shown chemotherapeutic behavior [1].

Antimicrobial Agent Development

The compound serves as a versatile building block for creating new antimicrobial agents. The 1,3,4-oxadiazole core is associated with antibacterial and antifungal activities . The chloromethyl group can be used not only for structural diversification but also as a potential covalent warhead to target bacterial enzymes, a strategy that may overcome common resistance mechanisms. Its use in synthesizing derivatives with enhanced antimycobacterial activity against organisms like M. tuberculosis has been noted in related 1,3,4-oxadiazole studies [1].

Chemical Biology Probe Construction

The combination of a bioisosteric 1,3,4-oxadiazole core and a reactive chloromethyl handle makes this compound a valuable precursor for developing chemical probes. The oxadiazole can mimic a natural amide bond in a peptide or protein ligand , while the chloromethyl group provides a site for attaching fluorescent dyes, biotin, or other reporter groups via simple nucleophilic substitution [1]. This allows for the creation of custom probes to study enzyme function, protein-protein interactions, or cellular localization.

Advanced Heterocyclic Architecture Synthesis

Beyond simple nucleophilic substitutions, the chloromethyl group of 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole can participate in cross-coupling reactions and cyclocondensations to form more complex heterocyclic systems . For instance, reaction with hydrazines yields triazole derivatives . This makes the compound a strategic intermediate for synthesizing drug-like molecules with intricate, multi-ring structures that are often found in natural products and advanced pharmaceuticals.

Application
Selection Property
Validation Focus
Oncology Research Library Synthesis
1,3,4-oxadiazole bioisostere & chloromethyl reactivity
Verify SAR and target engagement via substitution products
Antimicrobial Research Library Synthesis
Chloromethyl for covalent warhead potential & scaffold diversity
Validate antimicrobial activity in screening assays
Chemical Biology Probe Construction
Bioisosteric core + reactive handle for reporter attachment
Confirm probe stability and labeling specificity
Advanced Heterocyclic Synthesis
Chloromethyl for cross-coupling/cyclocondensations
Yield and purity of multi-ring products

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